Iridium(IV) oxide hydrate

Beschreibung

Introduction to Iridium(IV) Oxide Hydrate

This compound, chemically denoted as IrO₂·nH₂O (n = 2–3), is a hydrated transition metal oxide with distinct structural and electrochemical properties. It is widely recognized for its role in oxygen evolution reaction (OER) catalysis and electrode applications. Below is a detailed breakdown of its key attributes.

Chemical Identity and Structural Characteristics of IrO₂·nH₂O

Chemical Composition and Molecular Properties

This compound exists in a hydrated form, with water molecules integrated into its lattice structure. Key chemical properties include:

The compound adopts a hollandite-like framework distinct from the rutile structure of anhydrous IrO₂. This structural divergence arises from the presence of lattice water, which stabilizes short-range ordered clusters and enables high surface reactivity.

Structural Comparison with Anhydrous IrO₂

| Feature | IrO₂·nH₂O (Hydrated) | Anhydrous IrO₂ (Rutile) |

|---|---|---|

| Crystal system | Tetragonal (hollandite-like) | Tetragonal (rutile) |

| Ir–O bond length | 1.96–2.00 Å (edge-sharing octahedra) | 1.96–2.00 Å (corner-sharing octahedra) |

| Surface reactivity | High (edge-sharing IrO₆ enhances OER activity) | Moderate |

| Stability | Thermodynamically stable in hydrated states | Stable under anhydrous conditions |

The hydrated form exhibits enhanced catalytic activity due to its open framework and lattice water-mediated proton transfer pathways.

Historical Context and Discovery Milestones in Transition Metal Oxide Hydrates

Early Research on Iridium Oxides

The discovery of iridium in 1803 by Smithson Tennant marked the beginning of systematic studies on its oxides. Iridium(IV) oxide (IrO₂) was first synthesized via high-temperature oxidation of iridium trichloride:

$$

2\ \text{IrCl}3 + 2\ \text{O}2 \rightarrow 2\ \text{IrO}2 + 3\ \text{Cl}2

$$

The hydrated variant emerged later as a focus for electrochemical applications, driven by its superior performance in OER relative to anhydrous IrO₂.

Advances in Hydrous Oxide Catalysis

Recent research emphasizes the tri-phase interface (metallic Ir, compact IrO₂, hydrous IrO₂·nH₂O) and its role in iridium dissolution during electrochemical cycling.

Thermodynamic Stability and Hydration-Dependent Phase Behavior

Thermal Decomposition and Dehydration

This compound undergoes dehydration upon heating, converting to anhydrous IrO₂. Thermogravimetric analysis (TGA) confirms this process:

- Low-temperature range (100–200°C): Loss of adsorbed water.

- High-temperature range (500°C+): Structural water removal, collapsing the hollandite framework into rutile IrO₂.

| Temperature Range | Mass Loss (%) | Phase Transition | Source |

|---|---|---|---|

| 100–200°C | 5–10 | Adsorbed water desorption | |

| 500–600°C | 15–20 | Lattice water removal → rutile IrO₂ |

The anhydrous phase is less active in OER due to the loss of lattice water, which disrupts proton transfer networks.

pH-Dependent Structural Evolution

The hydrate’s stability varies with pH and applied potential:

- **

Eigenschaften

IUPAC Name |

dioxoiridium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ir.H2O.2O/h;1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPXCFHWKVNVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

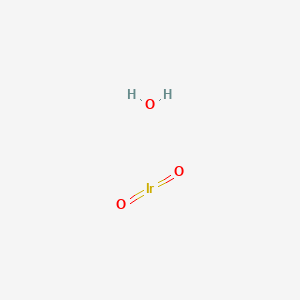

Canonical SMILES |

O.O=[Ir]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2IrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583656 | |

| Record name | Dioxoiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30980-84-8 | |

| Record name | Dioxoiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Thermal Decomposition Method

Description:

Thermal decomposition involves heating iridium precursors, typically iridium trichloride (IrCl₃) or iridium(IV) chloride hydrate (IrCl₄·xH₂O), in an oxygen-rich atmosphere at elevated temperatures. This process oxidizes the iridium salt to Iridium(IV) oxide, which can subsequently be hydrated to form the hydrate phase.

| Parameter | Value/Condition |

|---|---|

| Precursor | Iridium trichloride (IrCl₃) or Iridium(IV) chloride hydrate (IrCl₄·xH₂O) |

| Atmosphere | Oxygen or air |

| Temperature | 400°C to 600°C |

| Duration | Several hours (varies by protocol) |

| Post-treatment | Hydration by exposure to water vapor or controlled humidity |

- Calcination of IrCl₄·xH₂O at 400°C in air yields rutile-phase IrO₂ nanoparticles.

- Hydration levels influence crystallinity; higher hydration often leads to amorphous phases with enhanced catalytic activity due to increased defect sites.

- Thermogravimetric analysis (TGA) and X-ray diffraction (XRD) are critical in characterizing hydration and phase purity.

Electrochemical Deposition

Description:

Electrochemical deposition involves the formation of Iridium(IV) oxide hydrate films on conductive substrates by applying an anodic potential in an iridium-containing electrolyte. This method is widely used for producing thin films with controlled morphology and thickness.

| Parameter | Value/Condition |

|---|---|

| Electrode Material | Gold, platinum, glassy carbon |

| Electrolyte | Iridium nanoparticle solution or iridium salt solution |

| Applied Potential | Sufficient to initiate water oxidation (~1.4 V vs SHE) |

| Duration | Minutes to hours |

| Temperature | Ambient to slightly elevated |

- Nanoparticles of Iridium(IV) oxide precipitate and deposit as islands on the electrode surface after an induction period.

- Proton release during nanoparticle oxidation triggers electroflocculation and precipitation of the oxide hydrate film.

- The process can be chemically induced by oxidants such as Ce(IV).

- Characterization techniques include cyclic voltammetry (CV), electrochemical quartz crystal microbalance (eQCM), atomic force microscopy (AFM), and scanning electron microscopy (SEM).

Chemical Hydrolysis and Basic Hydrolysis

Description:

Slow hydrolysis of iridium chloride salts under controlled pH and temperature conditions yields this compound. This "chimie douce" (soft chemistry) approach allows for mild synthesis conditions and control over particle size and hydration.

| Parameter | Value/Condition |

|---|---|

| Precursor | Iridium(III) chloride (IrCl₃) or Iridium(IV) chloride hydrate (IrCl₄·xH₂O) |

| pH | Basic conditions (using NaOH) |

| Temperature | Ambient to 80°C |

| Reaction Time | Several hours to overnight |

| Reducing Agent | Sodium borohydride (NaBH₄) in some protocols |

- This compound nanoparticles can be synthesized by adding aqueous sodium borohydride to iridium chloride solutions at 80°C, followed by stirring for 10 minutes until black solid forms on the surface.

- The colloidal solution is cooled, and the solid is isolated and washed with ethanol.

- The borohydride acts both as a reducing agent and influences particle formation depending on temperature.

- This method yields "naked" Iridium(IV) oxide nanoparticles with high catalytic activity and stability.

Reactive Sputtering (Physical Vapor Deposition)

Description:

Reactive sputtering is a physical vapor deposition technique where iridium metal is sputtered in the presence of oxygen gas, leading to the formation of iridium oxide films, which can be hydrated post-deposition.

| Parameter | Value/Condition |

|---|---|

| Target Material | Metallic iridium |

| Reactive Gas | Oxygen |

| Substrate Temperature | Room temperature to moderate heating |

| Pressure | Low-pressure argon/oxygen mixture |

| Deposition Time | Minutes to hours |

- This technique is favored for producing uniform thin films with controlled stoichiometry.

- Hydration can be controlled by post-deposition exposure to moisture or water vapor.

- Industrially relevant for scalable production.

Summary Table of Preparation Methods

| Method | Precursor(s) | Conditions | Product Characteristics | Key Advantages |

|---|---|---|---|---|

| Thermal Decomposition | IrCl₃, IrCl₄·xH₂O | 400–600°C, O₂ atmosphere | Rutile-phase IrO₂ nanoparticles, hydrated | Scalable, well-established |

| Electrochemical Deposition | Ir nanoparticle solution | Anodic potential, ambient temp | Thin films, controlled morphology | Precise control, film formation |

| Chemical Hydrolysis | IrCl₃, NaOH, NaBH₄ | 25–80°C, basic pH | "Naked" IrO₂ nanoparticles, hydrated | Mild conditions, high activity |

| Reactive Sputtering | Metallic Iridium | Low pressure, O₂ gas | Uniform thin films, hydrated after treatment | Uniformity, industrial scalability |

Analytical Techniques for Characterization

- X-ray Diffraction (XRD): Identifies crystallinity, phase purity, and rutile structure confirmation.

- Thermogravimetric Analysis (TGA): Measures hydration levels and thermal stability.

- Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Determines particle size and morphology.

- X-ray Photoelectron Spectroscopy (XPS): Confirms oxidation state (Ir⁴⁺) and surface chemistry.

- Electrochemical Methods (CV, RRDE, eQCM): Analyze film formation and electrochemical properties.

Wissenschaftliche Forschungsanwendungen

Iridium(IV) chloride hydrate (IrCl4 · xH2O) is a crucial precursor in the development of iridium-based catalysts and nanoparticles, finding diverse applications in various chemical processes . Iridium(IV) oxide hydrate, one of its key forms, is used in industrial electrolysis, microelectrodes, and reference electrodes .

Properties and Composition

Iridium(IV) chloride hydrate is a black crystalline solid composed of iridium in the +4 oxidation state, bound to chloride ions and water molecules . The variable number of water molecules associated with the compound is represented by the stoichiometry lrCl4 · xH2O . Iridium(IV) oxide (IrO2) is the only well-characterized oxide of iridium and presents as a blue-black solid . A hydrated form is also known .

Applications

The applications of this compound are far-reaching, impacting energy storage, chemical reactions, and renewable energy production .

Scientific Research Applications

Iridium(IV) oxide dihydrate is used with other rare oxides in the coating of anode-electrodes for industrial electrolysis and in microelectrodes for electrophysiology research . It is also used for reference electrodes, finding applications in biology, the food industry, the nuclear field, and the oil and gas industry .

Fabrication of Ir-Decorated Graphene Electrode for Vanadium Redox Flow Batteries (VRFBs)

Iridium(IV) chloride hydrate is used to fabricate Ir-decorated graphene electrodes in vanadium redox flow batteries (VRFBs) . VRFBs are an advanced energy storage technology that relies on the reversible conversion between different oxidation states of vanadium ions . Iridium-based catalysts enhance the efficiency of these electrodes by facilitating the electrochemical reactions involved in the battery’s operation . The resulting Ir-decorated graphene electrodes exhibit improved stability and performance, contributing to the development of more efficient and durable energy storage systems .

Synthesis of Iridium Oxide Nanoparticles as Catalysts

Iridium(IV) chloride hydrate serves as a precursor for synthesizing iridium oxide nanoparticles, which are used as stable catalysts in various chemical transformations . These nanoparticles exhibit exceptional catalytic activity in the hydrogenation of a range of nitrogen heterocycles . The capability of Iridium(IV) chloride hydrate to yield iridium oxide nanoparticles with controlled size and morphology is crucial for tailoring their catalytic performance to specific reaction conditions, highlighting the compound’s potential in promoting environmentally friendly and sustainable chemical processes .

Preparation of Ir Single Atom Catalyst (Ir1–Ni(OH)2) for Oxygen Evolution Reaction

Iridium(IV) chloride hydrate is used to prepare catalysts for the oxygen evolution reaction (OER) . OER is a vital component of water electrolysis, a process used to generate hydrogen as a clean energy carrier . The formation of an Ir single-atom catalyst, with Ni(OH)2, enhances the catalytic efficiency of the OER, with the potential to contribute significantly to the advancement of water-splitting technologies, vital for renewable energy production .

Electrocatalysis

Wirkmechanismus

The primary mechanism by which iridium(IV) oxide hydrate exerts its effects is through its role as a catalyst in electrochemical reactions. In the oxygen evolution reaction (OER), this compound facilitates the oxidation of water molecules to produce oxygen gas. This process involves the formation of intermediate iridium-oxygen species and the subsequent release of oxygen .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Electrochemical Performance

This compound outperforms platinum (Pt) and titanium nitride (TiN) in charge injection capacity due to its porous, hydrated structure, which enhances active site accessibility . Ruthenium(IV) oxide hydrate (RuO₂·xH₂O) exhibits lower charge storage but is cost-effective for broad catalytic applications .

Catalytic Activity in Oxygen Evolution Reaction (OER)

Hydrated iridium oxide demonstrates superior OER activity compared to anhydrous IrO₂, attributed to its pseudocapacitive hydrous layer and accessible Ir⁴⁺/Ir³⁺ redox couples . However, perovskites like SrIrO₃ and Ba₂PrIrO₆ achieve higher specific activity due to optimized electronic structures .

Research Findings and Data

OER Activity Benchmarking

A rotating disk electrode study compared IrO₂·xH₂O (Alfa Aesar) to other catalysts, revealing 1.8x higher activity at 1.55 V vs. RHE than commercial IrO₂, but 4.2x lower than Umicore’s TiO₂-supported Ir . Hydrous IrO₂’s activity correlates with pseudocapacitive charge (Q = 15–25 mC/cm²), surpassing metallic Ir and SrIrO₃ in per-site efficiency .

Structural Uniformity

XPS analysis shows hydrated IrO₂ exhibits a wider distribution of Ir oxidation states compared to organometallic DM|GC electrodes, indicating structural heterogeneity .

Biologische Aktivität

Iridium(IV) oxide hydrate (IrO₂·xH₂O) is a compound of considerable interest due to its unique properties and potential applications in various fields, including catalysis and biomedicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Overview of this compound

This compound is a blue-black solid characterized by its high stability and excellent biocompatibility. It primarily adopts a rutile structure and is known for its role in electrochemical reactions, particularly in the oxygen evolution reaction (OER) .

Target of Action

this compound primarily targets the oxygen evolution reaction (OER) , facilitating the oxidation of water molecules and hydroxide ions .

Mode of Action

The compound interacts with its targets by promoting the oxidation of water , which leads to the production of oxygen gas. This process is crucial in applications such as electrolysis and regenerative fuel cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the water oxidation pathway , which plays a vital role in photosynthesis and energy conversion processes .

This compound exhibits several biochemical properties that enhance its biological activity:

- Electrocatalytic Activity : The compound's ability to act as an anode electrode for industrial electrolysis highlights its significant electrocatalytic properties .

- Stability : Its high stability under biological conditions suggests potential long-term effects on cellular functions in both in vitro and in vivo studies .

- Insolubility in Water : The compound's insolubility may limit its distribution within biological systems, yet it can still exert effects through localized interactions at electrode surfaces or within specific environments .

Case Studies and Research Findings

Data Table: Summary of Biological Activities

Analyse Chemischer Reaktionen

Thermal Decomposition

IrCl₃ undergoes oxidative decomposition at high temperatures:

Hydration yields IrO₂·xH₂O, typically via controlled exposure to water vapor .

Acidic Condensation

Alkaline hydrolysis of K₂IrCl₆ followed by rapid acidification (e.g., HNO₃ or HBF₄) induces polymerization:

This method produces nanoparticles with strong absorption at 580 nm, indicative of Ir-O-Ir bonding .

Electrochemical Deposition

Iridium oxide films form on substrates via anodic electrodeposition from IrCl₃ solutions. The process involves:

Resulting films exhibit high conductivity and catalytic activity .

Electrochemical Oxygen Evolution Reaction (OER)

IrO₂·xH₂O is a benchmark catalyst for OER in acidic media. Operando X-ray absorption spectroscopy (XAS) reveals two distinct mechanisms:

Acidic Conditions (pH < 7)

-

Mechanism : Sequential deprotonation and oxidation steps:

-

Key Insight : Oxygen vacancies stabilize higher Ir oxidation states (Ir⁴·⁵⁺), enhancing OER activity .

Alkaline Conditions (pH > 7)

-

Mechanism : Hydroxide ion participation lowers energy barriers:

-

Performance : Overpotential decreases by ~50 mV compared to acidic media due to stronger Ir–O binding .

Table 1: OER Performance Metrics of IrO₂·xH₂O

| Electrolyte pH | Overpotential (mV @ 10 mA/cm²) | Tafel Slope (mV/dec) | Stability (hours) | Source |

|---|---|---|---|---|

| 1.0 | 320 ± 10 | 45 ± 3 | >100 | |

| 13.0 | 270 ± 15 | 38 ± 2 | >150 |

Catalytic Hydrogenation Reactions

IrO₂·xH₂O nanoparticles catalyze hydrogenation of nitrogen heterocycles under mild conditions:

Reaction Pathway

-

Substitution Effect : Vicinal substituents (e.g., 2-methylquinoline) accelerate reaction rates by 3× compared to unsubstituted analogs .

Table 2: Hydrogenation Activity of IrO₂·xH₂O Nanoparticles

| Substrate | Rate (mmol/h·g) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Quinoline | 12.5 ± 0.8 | 150 ± 10 |

| 2-Methylquinoline | 37.2 ± 1.2 | 450 ± 20 |

| Isoquinoline | 9.8 ± 0.5 | 120 ± 8 |

Surface Redox Transitions

XPS and XANES studies reveal dynamic oxidation state changes during catalysis:

-

Ir Oxidation States : Surface Ir fluctuates between III and IV during OER, with bulk Ir remaining predominantly IV .

-

Hydration Effects : Hydrated surfaces stabilize Ir³⁺ species, critical for sustained catalytic activity .

Stability and Degradation Pathways

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Iridium(IV) oxide hydrate (IrO₂·xH₂O), and how do hydration levels influence its structural properties?

- Synthesis Methods : IrO₂·xH₂O is typically synthesized via hydrolysis of Iridium(IV) chloride hydrate (IrCl₄·xH₂O) under controlled pH and temperature, followed by hydrothermal treatment or calcination. For example, calcining IrCl₄·xH₂O at 400°C in air yields rutile-phase IrO₂ nanoparticles .

- Hydration Effects : Hydration levels (x) affect crystallinity and surface reactivity. Higher hydration often results in amorphous phases, which may enhance catalytic activity due to increased defect sites . Characterize hydration using thermogravimetric analysis (TGA) and X-ray diffraction (XRD) to correlate structural changes with water content .

Q. What characterization techniques are critical for analyzing IrO₂·xH₂O’s morphology and composition?

- Key Techniques :

- XRD : Identifies crystallinity and phase transitions (e.g., amorphous vs. rutile IrO₂) .

- TEM/SEM : Resolves nanoparticle size (typically 20–50 nm) and morphology, critical for catalytic surface area optimization .

- XPS : Confirms oxidation states (e.g., Ir⁴⁺ in IrO₂) and surface oxygen species (e.g., hydroxyl groups) .

- TGA : Quantifies hydration levels and thermal stability .

Q. How does IrO₂·xH₂O compare to other iridium precursors (e.g., IrCl₃) in catalytic applications?

- Catalytic Precursor Advantage : IrO₂·xH₂O offers higher oxidation state stability compared to Ir(III) compounds, making it preferable for oxygen evolution reaction (OER) in acidic environments. IrCl₄·xH₂O-derived IrO₂ exhibits lower overpotentials (~250 mV at 10 mA/cm²) than IrCl₃-synthesized catalysts due to optimized Ir⁴⁺ coordination .

Advanced Research Questions

Q. What mechanistic insights explain the superior OER activity of amorphous IrO₂·xH₂O compared to crystalline phases?

- Activity Drivers : Amorphous phases contain more surface hydroxyl groups and lattice defects, which facilitate proton-coupled electron transfer during OER. In situ Raman spectroscopy reveals that amorphous IrO₂·xH₂O undergoes reversible Ir–O bond elongation under anodic conditions, enhancing reaction kinetics .

- Experimental Design : Compare OER performance (e.g., Tafel slopes, stability) of amorphous vs. crystalline IrO₂ synthesized via hydrothermal (amorphous) vs. high-temperature calcination (crystalline) routes .

Q. How does IrO₂·xH₂O’s stability vary under acidic vs. alkaline electrolysis conditions?

- Acidic Stability : IrO₂·xH₂O is among the few catalysts stable in acidic OER (pH < 1), with <5% activity loss over 100 hours. Stability arises from strong Ir–O bonds resisting dissolution .

- Alkaline Degradation : In alkaline media (pH > 13), partial oxidation to Ir³⁺ species occurs, reducing activity. Use XPS to monitor surface oxidation states post-electrolysis .

Q. Can doping or nanostructuring IrO₂·xH₂O mitigate iridium’s scarcity while maintaining catalytic efficiency?

- Doping Strategies : Incorporating Ru (e.g., Ru–IrO₂) enhances conductivity and reduces noble metal loading. Electrochemical deposition of Ru on IrO₂·xH₂O lowers OER overpotential by 30% .

- Nanostructure Optimization : Mesoporous IrO₂·xH₂O synthesized via template-assisted methods increases surface area (up to 150 m²/g), improving mass activity .

Q. What role do hydration shells play in IrO₂·xH₂O’s electrochemical behavior?

- Proton Transport : Hydration shells facilitate proton diffusion across the catalyst-electrolyte interface. Neutron diffraction studies show that water molecules in IrO₂·xH₂O form hydrogen-bonded networks, critical for sustaining high current densities (>1 A/cm²) .

- Experimental Approach : Compare OER performance of dehydrated (calcined) vs. hydrated IrO₂ using electrochemical impedance spectroscopy (EIS) to quantify proton transfer resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.